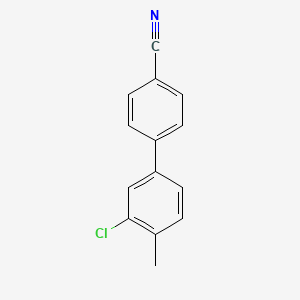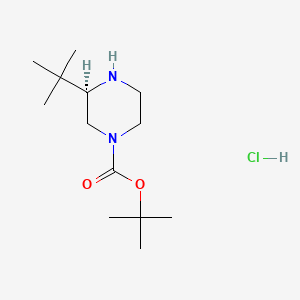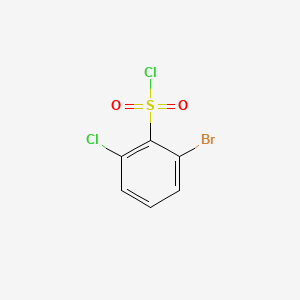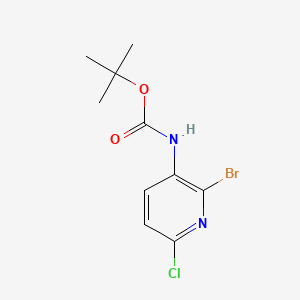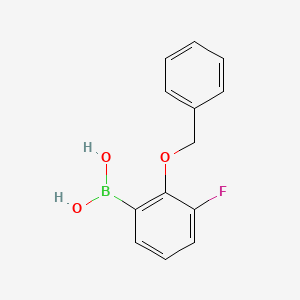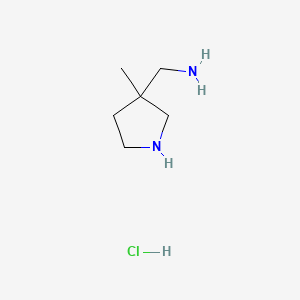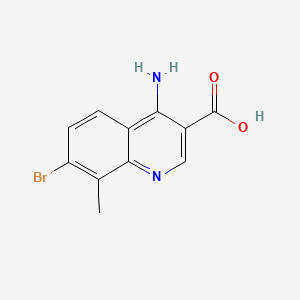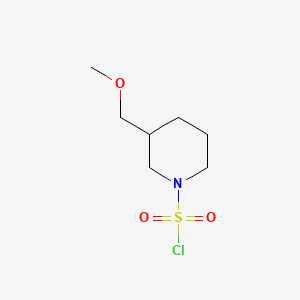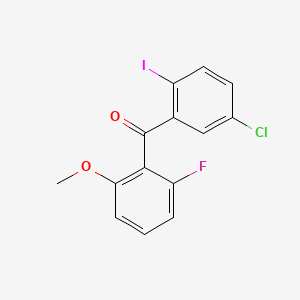
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
Vue d'ensemble
Description
“(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 1233025-91-6 . It has a linear formula of C14H9ClFIO2 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.58 . It’s a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Studies have showcased the versatility of related compounds in synthetic chemistry, highlighting methods for the stereoselective synthesis of difunctionalized azabicyclohexanes, which could be relevant to the manipulation or synthesis of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone derivatives. These methods involve rearrangements initiated by Selectfluor and Deoxo-Fluor, demonstrating the compound's potential as a precursor in organic synthesis and the creation of biologically active molecules (Krow et al., 2004).
Material Science and Crystallography
- The role of non-covalent interactions in the crystal packing of derivatives similar to our compound of interest has been investigated, indicating the importance of lone pair-π interaction and halogen bonding. These studies provide insights into the molecular conformations and stability, essential for designing materials with desired physical properties (Sharma et al., 2019).
Radiolabeling and Imaging Applications
- The potential of structurally related compounds for use in positron emission tomography (PET) imaging of neurological conditions, such as Parkinson's disease, has been explored. This suggests the possibility of adapting (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone for radiolabeling and imaging applications, aiding in the diagnosis and study of disease processes (Wang et al., 2017).
Antimicrobial and Antifungal Activity
- Research on derivatives indicates the exploration of antimicrobial and antifungal activities, suggesting that (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone could serve as a backbone for developing new antimicrobial agents. The synthesis and evaluation of related compounds have shown promising antimicrobial activity, hinting at the potential for this compound to contribute to the field of medicinal chemistry (Chaudhari, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(5-chloro-2-iodophenyl)-(2-fluoro-6-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAJMLDTSRPLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680694 | |
| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |
CAS RN |
1233025-91-6 | |
| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

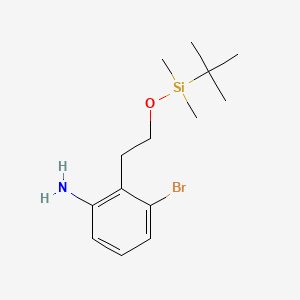
![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)
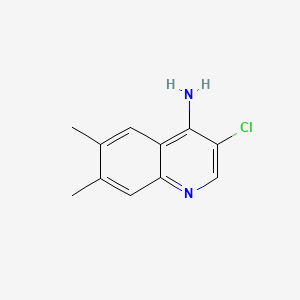
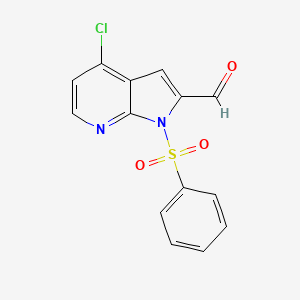
![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)
